Mizoribine
Overview
Description
HE 69, also known as Mizoribine, is a nucleoside analog with immunosuppressive properties. It is primarily used in the treatment of autoimmune diseases and in organ transplantation to prevent rejection. This compound inhibits the synthesis of guanosine monophosphate, which is crucial for DNA and RNA synthesis, thereby suppressing the proliferation of immune cells .
Mechanism of Action
Target of Action
Mizoribine primarily targets two enzymes: inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate synthetase . These enzymes play a crucial role in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis .
Mode of Action
This compound exerts its activity through selective inhibition of inosine monophosphate synthetase and guanosine monophosphate synthetase . This results in the complete inhibition of guanine nucleotide synthesis without incorporation into nucleotides . It arrests DNA synthesis in the S phase of cellular division .
Biochemical Pathways
This compound affects the purine biosynthesis pathway by inhibiting the rate-limiting step of de novo guanine nucleotide biosynthesis . This inhibition blocks the proliferation of T and B lymphocytes that use the de novo pathway of guanine nucleotide synthesis almost exclusively .
Pharmacokinetics
It is known that this compound is administered orally
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of DNA synthesis in the S phase of cellular division . This results in the suppression of T and B lymphocyte proliferation . This compound also impairs mRNA capping in living cells, which could account for the global mechanism of action of this therapeutic agent .
Action Environment
The efficacy and safety of this compound have been studied in various disease contexts, including IgG4-related disease . The drug has shown to decrease disease exacerbation among patients with multiple organ involvement and has demonstrated a steroid-sparing effect . .
Biochemical Analysis
Biochemical Properties
Mizoribine exerts its activity through selective inhibition of inosine monophosphate dehydrogenase and guanosine monophosphate synthetase . These enzymes are crucial for the synthesis of guanine nucleotides. By inhibiting these enzymes, this compound results in the complete inhibition of guanine nucleotide synthesis without incorporation into nucleotides . This leads to the arrest of DNA synthesis in the S phase of cellular division .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to suppress the expression of the inflammatory cytokine IL-6 in the presence of high concentrations of this compound . This suggests that this compound can modulate cellular function by influencing cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes involved in nucleotide synthesis. Specifically, this compound selectively inhibits inosine monophosphate dehydrogenase and guanosine monophosphate synthetase, leading to the complete inhibition of guanine nucleotide synthesis . This results in the arrest of DNA synthesis in the S phase of cellular division .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have temporal effects on cellular function. For instance, it has been reported that the effects of this compound on the suppression of IL-6 expression were observed at high concentrations of this compound
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models. For instance, in a mouse model of dry eye, both this compound and cyclosporine A were found to increase tear production, maintain goblet cell density, and improve corneal barrier function
Metabolic Pathways
This compound is involved in the purine synthesis pathway. It selectively inhibits inosine monophosphate dehydrogenase and guanosine monophosphate synthetase, enzymes that are crucial for the synthesis of guanine nucleotides . This results in the complete inhibition of guanine nucleotide synthesis .
Transport and Distribution
It is known that this compound is administered orally and excreted into urine without being metabolized . Many research groups have reported a linear relationship between the dose and peak serum concentration, between the dose and AUC, and between AUC and cumulative urinary excretion of this compound .
Subcellular Localization
It is known that this compound targets enzymes involved in the synthesis of guanine nucleotides, suggesting that it may localize to the cytoplasm where these enzymes are typically found
Preparation Methods
Synthetic Routes and Reaction Conditions
Mizoribine is synthesized through a multi-step process starting from inosine. The key steps involve the protection of the hydroxyl groups, selective bromination, and subsequent substitution with an imidazole ring. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps as the laboratory synthesis but optimized for higher yields and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Mizoribine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole ring.
Substitution: The imidazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities .
Scientific Research Applications
Mizoribine has a wide range of scientific research applications:
Chemistry: Used as a tool to study nucleoside analogs and their interactions with enzymes.
Biology: Investigated for its effects on immune cell proliferation and function.
Medicine: Used in clinical research for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Industry: Employed in the development of new immunosuppressive drugs and therapies
Comparison with Similar Compounds
Similar Compounds
Comparison
Mizoribine is unique in its selective inhibition of inosine-5’-monophosphate dehydrogenase, whereas azathioprine and mycophenolate mofetil have broader mechanisms of action affecting multiple pathways. Methotrexate, on the other hand, inhibits dihydrofolate reductase, a different target altogether. This compound’s specificity for guanosine monophosphate synthesis makes it a valuable tool in immunosuppressive therapy with potentially fewer side effects compared to other immunosuppressants .
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxyimidazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O6/c10-7(16)4-8(17)12(2-11-4)9-6(15)5(14)3(1-13)18-9/h2-3,5-6,9,13-15,17H,1H2,(H2,10,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQDCMWJEBCWBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)O)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860619 | |
Record name | 5-Hydroxy-1-pentofuranosyl-1H-imidazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30860619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50924-49-7 | |
Record name | mizoribine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289637 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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